
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₉NO It is characterized by a cyclopropane ring attached to a piperidine ring, which is further substituted with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents.
Cyclopropane Ring Formation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Aldehyde Group Introduction: The aldehyde group is introduced through oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: 2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carboxylic acid
Reduction: 2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-methanol
Substitution: Various substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropane ring and piperidine moiety play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1,4-Dimethylpiperidine: Lacks the cyclopropane ring and aldehyde group.
Uniqueness
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H19NO |
|---|---|
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
2-(1,4-dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H19NO/c1-11(10-7-9(10)8-13)3-5-12(2)6-4-11/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
JXLOHOKPUMOWNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)C)C2CC2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13201221.png)
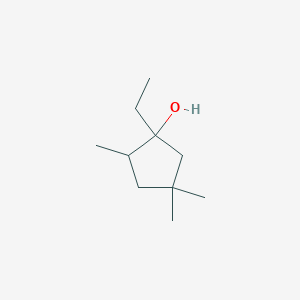


![[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride](/img/structure/B13201237.png)
![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide](/img/structure/B13201256.png)
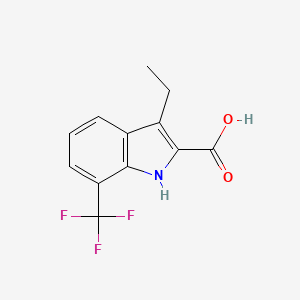
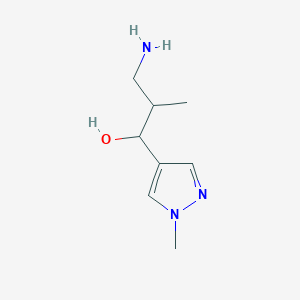
![5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13201271.png)
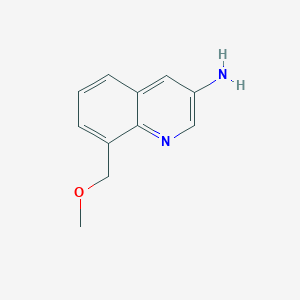
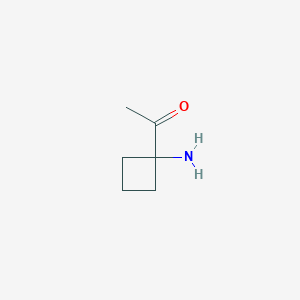
![tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate](/img/structure/B13201281.png)
![3-Methoxy-4-[(2-methylpropoxy)methyl]aniline](/img/structure/B13201295.png)
